molecular formula C14H12FNO3 B6368620 MFCD11876394 CAS No. 1111105-44-2

MFCD11876394

Cat. No.: B6368620
CAS No.: 1111105-44-2
M. Wt: 261.25 g/mol
InChI Key: YEBZGIZYHHJJOP-UHFFFAOYSA-N
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Description

MFCD11876394, identified by the chemical name 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS 1261907-11-2), is a synthetic organic compound with the molecular formula C₁₄H₁₂FNO₃ and a molecular weight of 261.25 g/mol. This compound features a pyridine core substituted with a hydroxyl group at position 2 and a 3-fluoro-4-ethoxycarbonylphenyl moiety at position 4. Its structure (Fig.

Properties

IUPAC Name

ethyl 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)10-7-6-9(8-11(10)15)12-4-3-5-13(17)16-12/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBZGIZYHHJJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683178
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-44-2
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD11876394” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the process generally requires precise control to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves additional steps for purification and quality control to meet the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

“MFCD11876394” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

“MFCD11876394” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: “this compound” is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD11876394” exerts its effects involves its interaction with specific molecular targets. These interactions can trigger a series of biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Compound A : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3, MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Differences :
    • Replaces the ethoxycarbonyl-fluorophenyl group with a dichlorinated pyrrolopyridine scaffold.
    • Higher halogen content enhances electrophilic reactivity but reduces solubility in polar solvents compared to this compound .

Compound B : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Differences :
    • Boronic acid functional group enables Suzuki-Miyaura cross-coupling reactions, unlike this compound’s hydroxyl-pyridine system.
    • Lower molecular weight and distinct electronic properties (e.g., Lewis acidity) limit direct pharmacological comparability .

Functional Analogues

Compound C : 3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5, MFCD00039227)

  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.17 g/mol
  • Key Differences :
    • Features a trifluoromethyl ketone group instead of a pyridine ring.
    • Higher lipophilicity (LogP ~2.15) compared to this compound (estimated LogP ~1.8), influencing membrane permeability .

Comparative Data Table

Property This compound Compound A Compound B Compound C
Molecular Formula C₁₄H₁₂FNO₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight 261.25 g/mol 188.01 g/mol 235.27 g/mol 202.17 g/mol
Key Functional Groups 2-Hydroxypyridine, Ethoxycarbonyl-fluorophenyl Dichloropyrrolopyridine Boronic acid, Halogenated aryl Trifluoromethyl ketone
Solubility Moderate (polar solvents) Low (non-polar solvents) High (aqueous basic conditions) High (organic solvents)
Bioavailability Score 0.55 (estimated) N/A 0.55 0.85
Synthetic Accessibility Moderate (2.07) High (1.5) Low (3.0) High (1.8)

Data synthesized from experimental and computational models .

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